

Application Note: Advanced Analytical Characterization of (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine

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Compound of Interest

Compound Name:	(Cyclohexylmethyl)[(oxan-4-yl)methyl]amine
CAS No.:	1247461-98-8
Cat. No.:	B2886236

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Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Compound: **(Cyclohexylmethyl)[(oxan-4-yl)methyl]amine** (C₁₃H₂₅NO, MW: 211.35 g/mol)

Executive Summary & Analytical Challenges

(Cyclohexylmethyl)[(oxan-4-yl)methyl]amine is a lipophilic, non-chromophoric secondary aliphatic amine. It consists of a cyclohexyl ring and a tetrahydropyran (oxan-4-yl) ring, bridged by a central secondary amine.

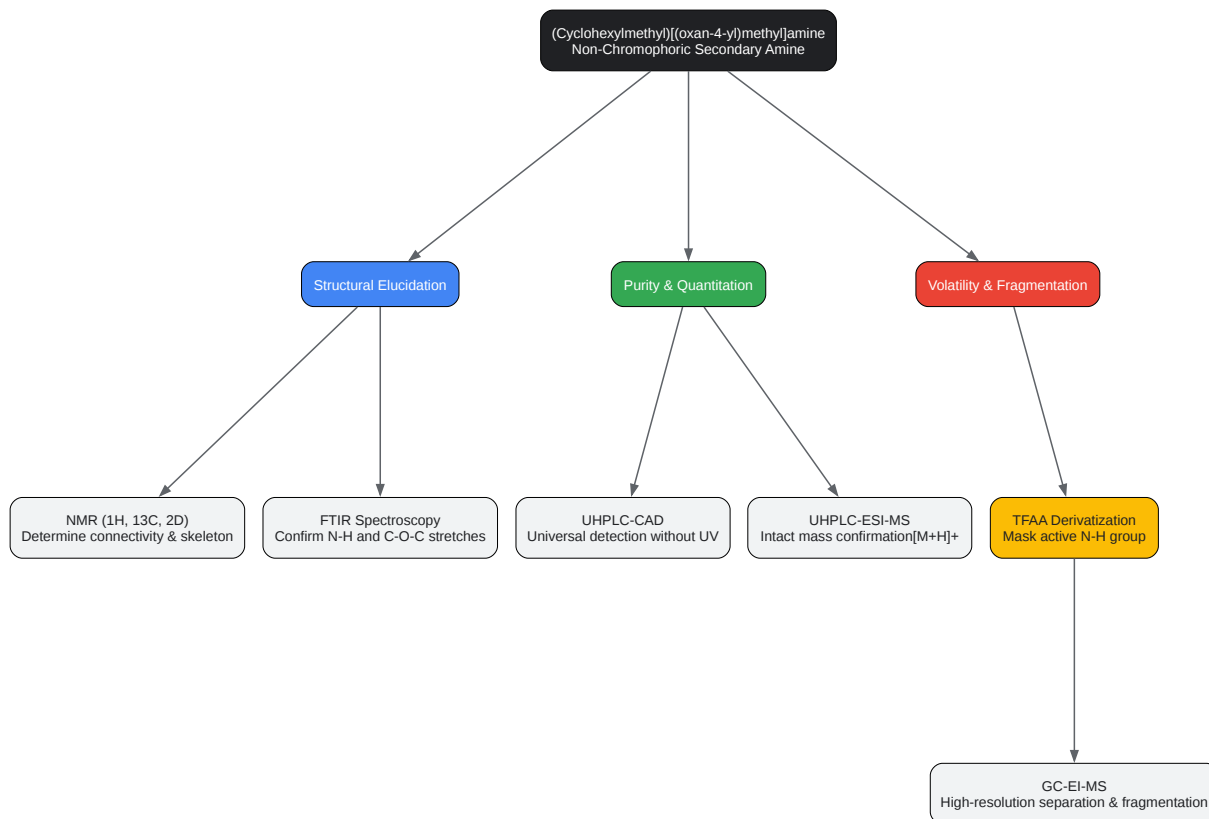
The Core Challenge: The molecule completely lacks conjugated

-systems or aromatic rings, meaning it does not absorb UV light above 210 nm. Standard HPLC-UV methodologies (e.g., Diode Array Detection at 254 nm) are functionally blind to this compound, rendering them useless for purity assessments or pharmacokinetic quantification.

To overcome this, we must deploy an orthogonal analytical strategy. This guide establishes a self-validating framework utilizing Nuclear Magnetic Resonance (NMR) and Fourier Transform

Infrared (FTIR) spectroscopy for structural elucidation, Universal UHPLC-Charged Aerosol Detection (CAD) coupled with Mass Spectrometry (MS) for purity, and Gas Chromatography-Mass Spectrometry (GC-MS) with chemical derivatization for volatility and fragmentation mapping.

Orthogonal Analytical Strategy



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Caption: Orthogonal analytical workflow for characterizing non-chromophoric secondary amines.

Structural Elucidation: NMR & FTIR Spectroscopy

Causality & Mechanism

FTIR and NMR spectroscopy are the definitive techniques for confirming the molecular skeleton of aliphatic amines [1].

- FTIR: The N-H bond vibration of a secondary amine is typically observed as a single, weak band in the 3300–3500 cm^{-1} region, which distinguishes it from primary amines (which show two bands) and tertiary amines (which show none) [1].
- ^1H NMR: The N-H proton undergoes quadrupolar relaxation due to the ^{14}N nucleus, causing it to appear as a broad singlet between δ 0.5–5.0 ppm. The methylene protons adjacent to the nitrogen (protons) are deshielded by the electronegative nitrogen, shifting them to the δ 2.2–2.9 ppm range .
- ^{13}C NMR: Carbon-13 NMR is highly diagnostic for mapping the aliphatic skeleton of acyclic and cyclic amines [2]. The carbons adjacent to the ether oxygen in the oxane ring will appear furthest downfield.

Table 1: Expected Diagnostic Spectral Features

Technique	Signal / Shift	Assignment	Causality / Note
FTIR	~3300 cm ⁻¹ (weak)	N-H stretch	Single band confirms the presence of a secondary amine.
FTIR	~1100 cm ⁻¹ (strong)	C-O-C stretch	Confirms the oxane (tetrahydropyran) ether linkage.
¹ H NMR	δ 0.5–5.0 ppm (broad)	N-H proton	Broad due to ¹⁴ N relaxation; disappears upon D ₂ O exchange.
¹ H NMR	δ 2.2–2.9 ppm (m, 4H)	-CH ₂ -N-CH ₂ -	Deshielded -protons adjacent to the secondary amine.
¹ H NMR	δ 3.8–4.0 ppm (m, 4H)	-CH ₂ -O-CH ₂ -	Highly deshielded protons adjacent to the ether oxygen.
¹³ C NMR	~45–55 ppm	C-N carbons	-carbons to the secondary amine.
¹³ C NMR	~65–70 ppm	C-O carbons	-carbons to the oxane ether oxygen.

Chromatographic Purity: UHPLC-CAD and ESI-MS Causality & Mechanism

Because **(Cyclohexylmethyl)[(oxan-4-yl)methyl]amine** lacks a UV chromophore, Universal Detectors are mandatory [3]. Charged Aerosol Detection (CAD) measures the charge transferred to residual analyte particles after the mobile phase is evaporated. It provides a near-uniform response for all non-volatile analytes. Critical Constraint: CAD requires strictly volatile mobile phases. Non-volatile salts (e.g., phosphates) will precipitate and destroy the detector. Therefore, an ammonium formate/formic acid buffer system is used. This acidic

environment also ensures the secondary amine is fully protonated, allowing for excellent positive-ion Electrospray Ionization (ESI+) mass confirmation (

at m/z 212.2).

Protocol: Self-Validating UHPLC-CAD/MS Method

Step 1: Sample Preparation Accurately weigh 10.0 mg of the amine and dissolve in 10.0 mL of Methanol (1.0 mg/mL stock). Dilute to 100 $\mu\text{g/mL}$ using the initial mobile phase. **Self-Validation:** Prepare a blank diluent and a system suitability standard (e.g., 100 $\mu\text{g/mL}$ dicyclohexylamine) to verify detector response and confirm the absence of ghost peaks.

Step 2: Instrument Setup Equilibrate a Waters CSH C18 column (2.1 x 100 mm, 1.7 μm) at 40 $^{\circ}\text{C}$. Set the CAD evaporation temperature to 35 $^{\circ}\text{C}$ (optimized to prevent the loss of semi-volatile aliphatic amines).

Step 3: Execution Inject the blank to ensure baseline stability. Inject the system suitability standard; verify that the signal-to-noise ratio (S/N) is

10 and the peak asymmetry factor is between 0.8 and 1.5. Proceed with sample injection.

Table 2: UHPLC-CAD/MS Gradient Parameters

Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

Time (min)	% Mobile Phase A	% Mobile Phase B	Flow Rate (mL/min)
0.0	95	5	0.4
1.0	95	5	0.4
6.0	10	90	0.4
8.0	10	90	0.4
8.1	95	5	0.4
10.0	95	5	0.4

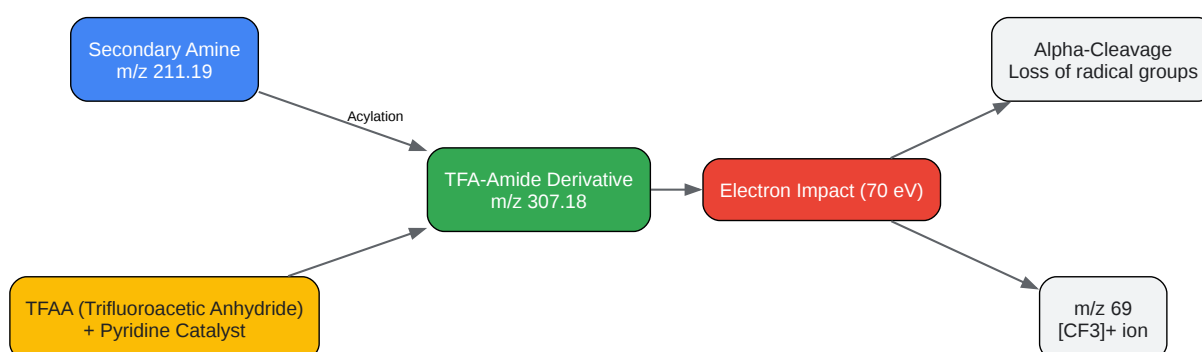
Volatility and Fragmentation: GC-MS with Derivatization

Causality & Mechanism

Direct GC-MS analysis of secondary aliphatic amines is notoriously difficult. The polar N-H group acts as a strong hydrogen bond donor, interacting with residual silanol groups on the fused-silica GC column, leading to severe peak tailing and irreversible adsorption [4]. To circumvent this, the amine is chemically derivatized to reduce its polarity and increase volatility [4]. Trifluoroacetic anhydride (TFAA) rapidly acylates the secondary amine to form a stable trifluoroacetamide [5]. This eliminates hydrogen bonding and directs electron impact (EI) fragmentation to yield highly diagnostic mass spectra (e.g., [ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">](#)

-cleavage and the robust

ion at m/z 69).



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Caption: TFAA derivatization pathway and subsequent Electron Impact (EI) fragmentation.

Protocol: Self-Validating TFAA Derivatization

Step 1: Reagent Preparation Prepare a reaction solvent of anhydrous Ethyl Acetate. Ensure all glassware is strictly dry, as water will rapidly hydrolyze the TFAA reagent.

Step 2: Derivatization Reaction Transfer 1.0 mg of the amine into a 2 mL glass reaction vial. Add 500 μ L of Ethyl Acetate and 50 μ L of Pyridine. Add 100 μ L of TFAA. Cap tightly and incubate at 60 °C for 30 minutes. **Causality:** Pyridine acts as an acid scavenger, neutralizing the trifluoroacetic acid byproduct. This drives the acylation to 100% completion and protects the GC column from highly acidic injections.

Step 3: Evaporation and Reconstitution Evaporate the mixture to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1.0 mL of Hexane. **Self-Validation:** The evaporation step removes excess TFAA and pyridine, preventing premature degradation of the GC column's stationary phase. Spiking the sample with an internal standard (e.g., Nonadecane) prior to injection verifies injection reproducibility. The complete absence of the underivatized amine peak at m/z 211 confirms 100% derivatization efficiency.

Table 3: GC-MS Parameters for TFA-Derivatized Amine

Parameter	Setting / Value
Column	DB-5MS (30 m \times 0.25 mm, 0.25 μ m film thickness)
Carrier Gas	Helium at 1.0 mL/min (Constant Flow)
Inlet Temperature	250 °C (Splitless mode)
Oven Program	70 °C (hold 1 min), ramp 15 °C/min to 280 °C (hold 5 min)
Transfer Line Temp	280 °C
Ionization Mode	Electron Impact (EI), 70 eV
Mass Range	m/z 40 to 400

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